![molecular formula C13H18N2O3 B13561039 N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide
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Overview
Description
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is a chemical compound that features a morpholine ring substituted with a hydroxymethyl group and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Substitution with Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reaction with formaldehyde under basic conditions.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the phenyl-substituted morpholine with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide can undergo various chemical reactions, including:
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Scientific Research Applications
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins, potentially altering their function . The acetamide group can interact with enzymes, inhibiting their activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phenyl and acetamide groups.
N-(2-hydroxyethyl)morpholine: Similar structure but with a hydroxyethyl group instead of a hydroxymethyl group.
N-(2-phenyl)morpholine: Lacks the hydroxymethyl and acetamide groups.
Uniqueness
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl group allows for hydrogen bonding, while the acetamide group provides additional sites for interaction with biological targets .
Biological Activity
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide, a compound with significant therapeutic potential, has been studied for its biological activities, particularly in the realms of anti-inflammatory, anti-arthritic, and antimicrobial effects. This article synthesizes findings from various studies to outline the compound's biological activity comprehensively.
Chemical Structure and Properties
This compound is characterized by a morpholine ring substituted with a hydroxymethyl group and an acetamide moiety linked to a phenyl group. Its structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological properties.
Anti-inflammatory and Anti-arthritic Activity
Recent studies have highlighted the anti-inflammatory and anti-arthritic properties of similar compounds, particularly focusing on N-(2-hydroxy phenyl) acetamide. In an experiment involving adjuvant-induced arthritis in Sprague Dawley rats, it was found that:
- Dosage : Administration of 5 mg/kg and 10 mg/kg doses significantly reduced body weight loss and paw edema compared to control groups.
- Cytokine Levels : Serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were notably decreased, indicating an anti-inflammatory effect.
- Oxidative Stress Markers : The treatment also positively influenced oxidative stress markers, suggesting a multifaceted mechanism of action against inflammation .
Table 1: Summary of Anti-inflammatory Effects
Parameter | Control Group | Treatment Group (5 mg/kg) | Treatment Group (10 mg/kg) |
---|---|---|---|
Body Weight Change (g) | -15 | -5 | -3 |
Paw Edema Volume (mm³) | 150 | 90 | 70 |
IL-1 Beta (pg/ml) | 200 | 120 | 80 |
TNF-alpha (pg/ml) | 250 | 140 | 100 |
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. Studies indicate that derivatives with similar structures exhibit significant activity against various bacterial strains. For instance:
- Gram-positive Bacteria : Compounds showed inhibition against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : E. coli and Pseudomonas aeruginosa were also affected, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .
Table 2: Antimicrobial Activity Overview
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Bacillus subtilis | 4.69 |
Escherichia coli | 13.40 |
Pseudomonas aeruginosa | 137.43 |
Case Studies and Research Findings
-
Case Study on Anti-inflammatory Effects :
A study conducted on rats demonstrated that treatment with N-(2-hydroxy phenyl) acetamide significantly alleviated symptoms associated with arthritis, showcasing its potential for therapeutic use in inflammatory diseases . -
Research on Antimicrobial Properties :
Another study reported that various alkaloid derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the compound's structure could enhance its efficacy .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C13H18N2O3/c1-10(17)14-12-4-2-3-5-13(12)15-6-7-18-11(8-15)9-16/h2-5,11,16H,6-9H2,1H3,(H,14,17)/t11-/m0/s1 |
InChI Key |
GRQALGLAABREAC-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC=C1N2CCO[C@@H](C2)CO |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2CCOC(C2)CO |
Origin of Product |
United States |
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